

Revolutionizing Protein-Protein Interaction Studies with ATTO 425 Maleimide

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Compound of Interest

Compound Name: ATTO 425 maleimide

Cat. No.: B1258880

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Elucidating the dynamics of these interactions is crucial for the development of novel therapeutics. **ATTO 425 maleimide** is a powerful tool for this purpose, offering a bright and photostable fluorescent probe for labeling proteins. This coumarin-based dye is particularly well-suited for techniques such as Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), enabling the quantitative analysis of PPIs.^{[1][2][3]}

ATTO 425 exhibits strong absorption and a high fluorescence quantum yield, making it ideal for sensitive detection.^{[1][2]} Its maleimide functional group allows for specific, covalent labeling of cysteine residues on proteins, providing a stable conjugate for downstream applications.^[4] This application note provides an overview of the use of **ATTO 425 maleimide** in PPI studies and detailed protocols for protein labeling and analysis using FRET and FP assays.

Key Features of ATTO 425 Maleimide

ATTO 425 is a fluorescent label with a coumarin structure, making it a valuable tool for life science research, including the labeling of proteins, DNA, and RNA.^{[1][2]} Its key characteristics

include:

- Strong Absorption and High Quantum Yield: Ensures a bright signal for sensitive detection. [\[1\]](#)[\[2\]](#)
- Large Stokes Shift: Minimizes self-quenching and improves signal-to-noise ratio.[\[1\]](#)
- Good Photostability: Allows for longer or repeated measurements without significant signal loss.[\[1\]](#)
- Low Molecular Weight: Minimizes potential steric hindrance of the labeled protein's function. [\[1\]](#)[\[2\]](#)
- Thiol-Reactive Maleimide Group: Enables specific and stable covalent labeling of cysteine residues.[\[4\]](#)

Quantitative Data Summary

The following table summarizes the key spectroscopic and physical properties of ATTO 425, which are essential for designing and interpreting PPI experiments.

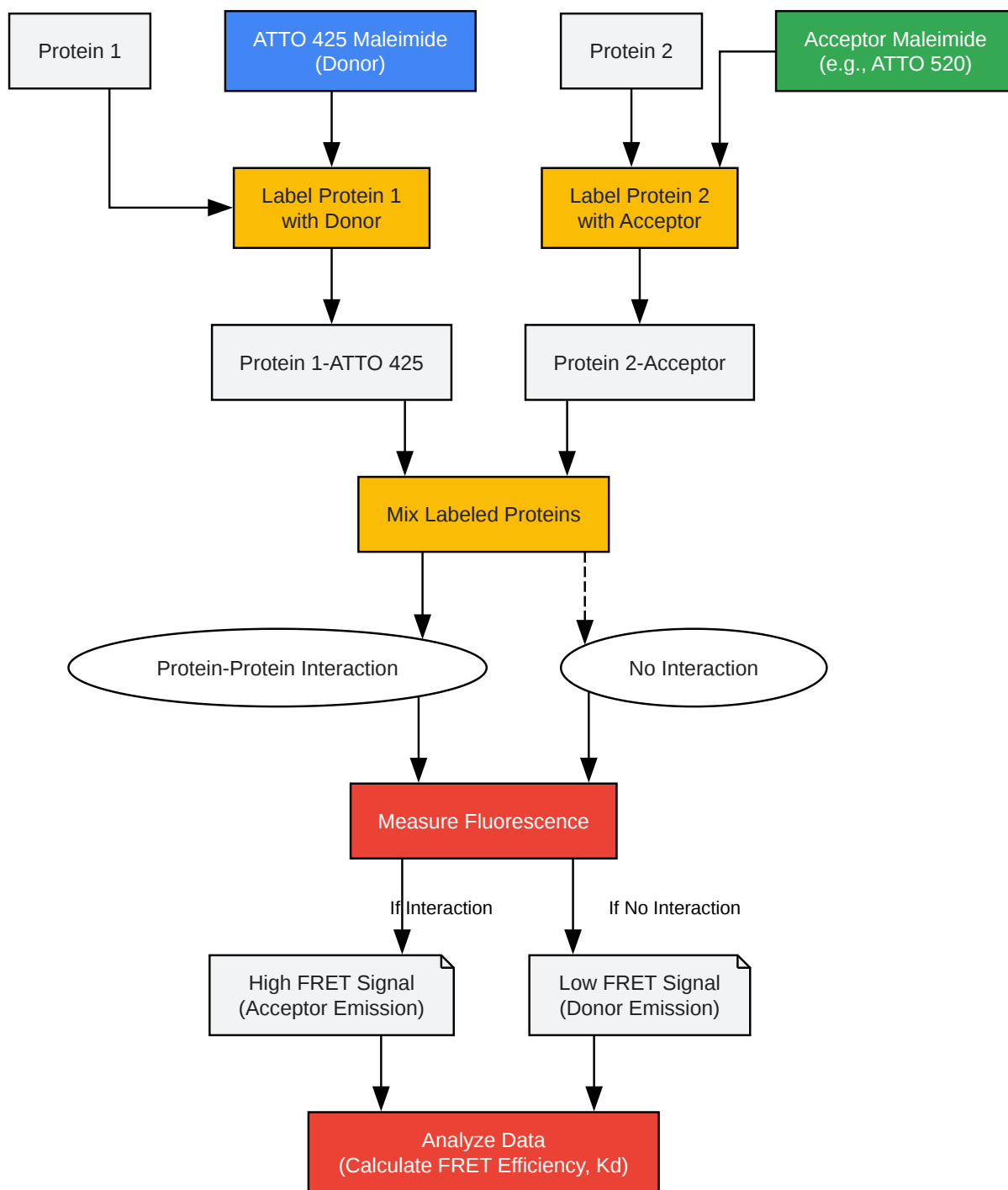
Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	439 nm	[1]
Emission Maximum (λ_{em})	485 nm	[1]
Molar Extinction Coefficient	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield	90%	[1]
Fluorescence Lifetime	3.6 ns	[1]
Molecular Weight (Maleimide)	524 g/mol	[1]

Application 1: Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring the distance between two fluorescent molecules, making it ideal for studying PPIs.[5][6] In a FRET experiment, an excited donor fluorophore (like ATTO 425) can non-radiatively transfer its energy to a nearby acceptor fluorophore if their emission and excitation spectra overlap and they are in close proximity (typically 1-10 nm).[5][6] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.[5]

ATTO 425 serves as an excellent FRET donor and can be paired with suitable acceptors like ATTO 520.[7] By labeling two potentially interacting proteins with a FRET pair, the formation of a protein complex can be detected and quantified by measuring the FRET efficiency.

Experimental Workflow for FRET-based PPI Analysis



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Caption: Workflow for a FRET-based protein-protein interaction assay.

Protocol: FRET Assay for PPI Analysis

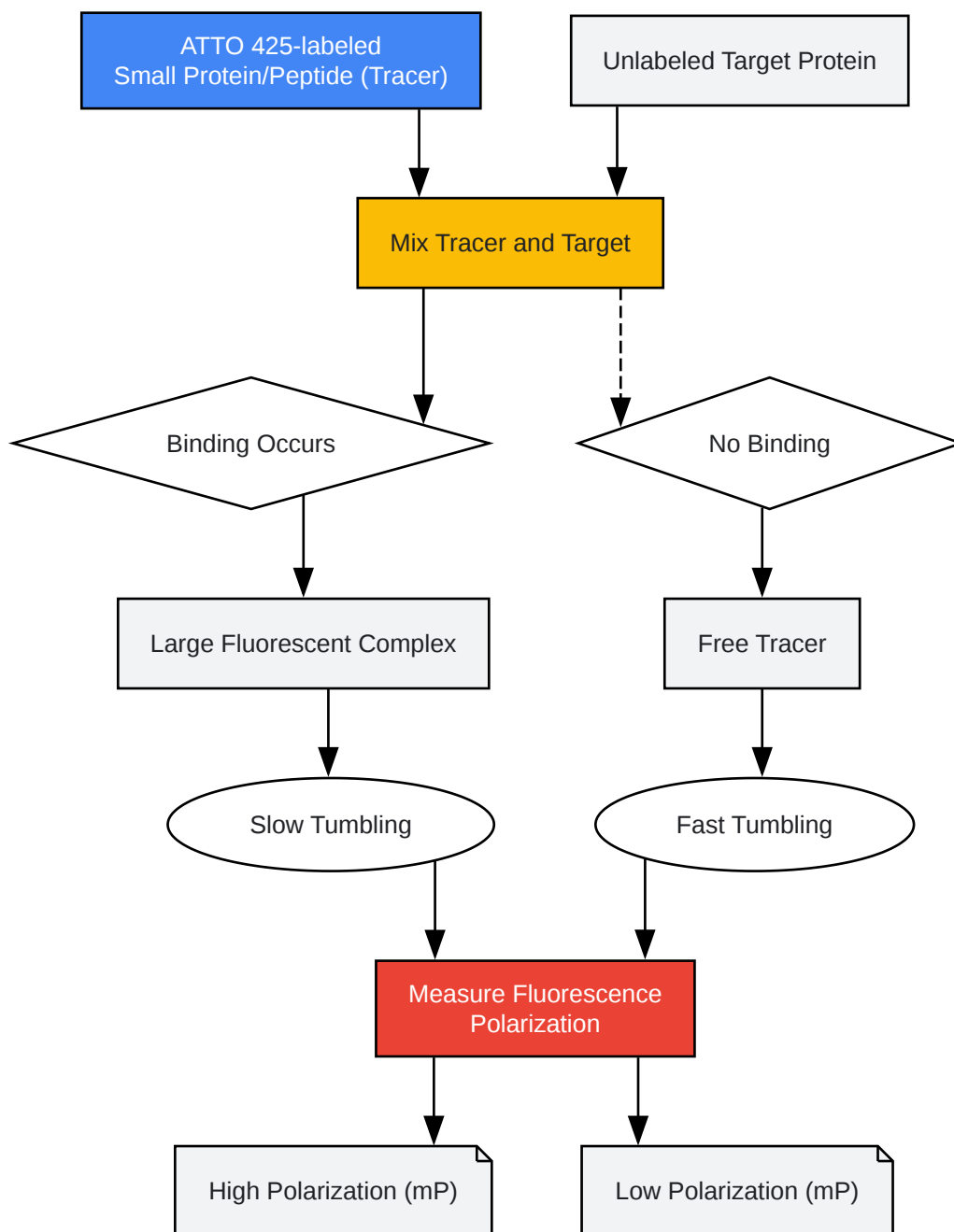
- Protein Labeling:
 - Label your protein of interest (Protein 1) with **ATTO 425 maleimide** (Donor) and the interacting partner (Protein 2) with a suitable acceptor maleimide (e.g., ATTO 520). Follow the detailed protein labeling protocol below.
- Reaction Setup:
 - In a microplate, add a fixed concentration of the ATTO 425-labeled protein (e.g., 100 nM).
 - Add increasing concentrations of the acceptor-labeled protein to different wells.
 - Include control wells with only the donor-labeled protein and only the acceptor-labeled protein.
- Incubation:
 - Incubate the plate at room temperature for 30-60 minutes to allow for protein-protein interaction and binding equilibrium.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a microplate reader.
 - Excite the donor (ATTO 425) at ~440 nm.
 - Measure the emission of both the donor (at ~485 nm) and the acceptor (e.g., at ~540 nm for ATTO 520).
- Data Analysis:
 - Correct for background fluorescence and spectral bleed-through from the control wells.
 - Calculate the FRET efficiency (E) using the formula: $E = 1 - (F_{DA} / F_D)$, where F_{DA} is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

- Plot the FRET efficiency as a function of the acceptor-labeled protein concentration and fit the data to a binding curve to determine the dissociation constant (K_d).

Application 2: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a technique used to monitor molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.^{[8][9]} A small, fluorescently labeled molecule (e.g., a peptide or small protein labeled with ATTO 425) tumbles rapidly in solution, resulting in low fluorescence polarization. When this labeled molecule binds to a larger protein, the tumbling of the complex is much slower, leading to an increase in fluorescence polarization.^{[8][9]}

Logical Flow of an FP-based PPI Assay



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Caption: Principle of a fluorescence polarization assay for PPIs.

Protocol: FP Assay for PPI Analysis

- Protein Labeling:

- Label the smaller of the two interacting proteins (or a peptide derived from the binding interface) with **ATTO 425 maleimide**. Follow the detailed protein labeling protocol below.
- Reaction Setup:
 - In a microplate, add a fixed, low concentration of the ATTO 425-labeled protein (tracer), typically in the low nanomolar range.
 - Add increasing concentrations of the unlabeled binding partner to different wells.
 - Include a control well with only the tracer.
- Incubation:
 - Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
- Fluorescence Polarization Measurement:
 - Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader equipped with polarizers.
 - Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
- Data Analysis:
 - Plot the change in fluorescence polarization (ΔmP) as a function of the unlabeled protein concentration.
 - Fit the data to a sigmoidal binding curve to determine the dissociation constant (K_d).

Detailed Protocol: Protein Labeling with **ATTO 425 Maleimide**

This protocol provides a general guideline for labeling a protein with **ATTO 425 maleimide**. Optimization may be required for specific proteins.

Materials:

- **ATTO 425 maleimide**
- Protein to be labeled (containing at least one accessible cysteine residue)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[\[4\]](#)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: L-cysteine or β -mercaptoethanol
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.[\[4\]](#)
 - If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column before labeling.[\[4\]](#)
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 425 maleimide** in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the **ATTO 425 maleimide** stock solution to the protein solution.[\[4\]](#)
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[\[4\]](#)
- Quenching the Reaction:

- Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.
- Purification:
 - Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
 - The first colored fraction to elute will be the labeled protein.
- Determination of Labeling Efficiency:
 - Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 439 nm (for dye concentration).
 - Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and ATTO 425.

Conclusion

ATTO 425 maleimide is a versatile and highly effective fluorescent probe for the quantitative study of protein-protein interactions. Its excellent photophysical properties make it a reliable choice for both FRET and fluorescence polarization assays. The detailed protocols provided in this application note offer a starting point for researchers to design and implement robust experiments to investigate the intricate networks of protein interactions that govern cellular function. By leveraging the capabilities of ATTO 425, scientists can gain deeper insights into biological pathways and accelerate the discovery of new therapeutic interventions.

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